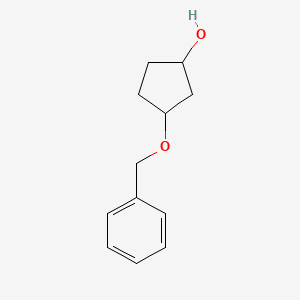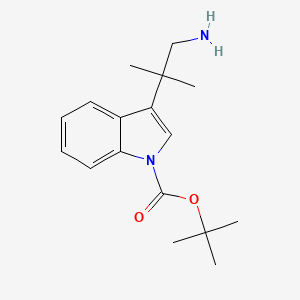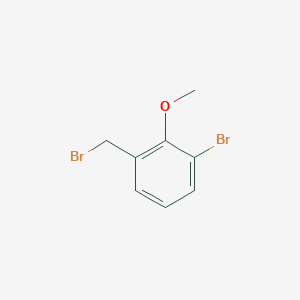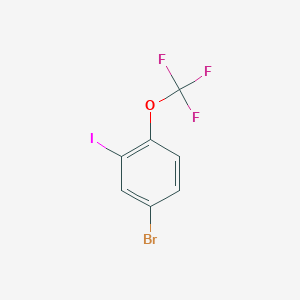
4-Bromo-2-iodo-1-(trifluoromethoxy)benzene
Descripción general
Descripción
“4-Bromo-2-iodo-1-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C7H3BrF3IO . It is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-iodo-1-(trifluoromethoxy)benzene” consists of a benzene ring substituted with bromo, iodo, and trifluoromethoxy groups .Physical And Chemical Properties Analysis
“4-Bromo-2-iodo-1-(trifluoromethoxy)benzene” has a molecular weight of 366.9 . It has a density of 2.2±0.1 g/cm3, a boiling point of 253.3±40.0 °C at 760 mmHg, and a flash point of 107.0±27.3 °C . It also has a molar refractivity of 54.0±0.3 cm3 .Aplicaciones Científicas De Investigación
Application 1: Pd-Catalyzed Direct Arylations of Heteroarenes
- Summary of the Application : This compound is used in the direct arylation of 5-membered ring heteroarenes using palladium catalysis . The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes was explored .
- Methods of Application or Experimental Procedures : The experiment involved the use of only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base . Direct arylations of a set of heteroarenes with 1-bromo-3-(trifluoromethoxy)benzene, 1-bromo-2-(trifluoromethoxy)benzene or functionalized bromo(trifluoromethoxy)benzenes were performed .
- Results or Outcomes : High yields in arylated heteroarenes were obtained . This synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .
Application 2: Synthesis of Fluorinated Compounds
- Summary of the Application : This compound is used in the synthesis of fluorinated compounds, which are synthesized in pharmaceutical research on a routine basis . Fluorine as a substituent in active ingredients plays a significant and increasingly important role .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The use of fluorinated compounds for medicinal applications has seen an enormous increase . Currently, about 15% of the pesticides listed contain at least one fluorine atom .
Application 3: Synthesis of 4-{[4-[(2-ethylhexyloxy)-6-(4-morpholinylmethyl)-4-trifluoromethyl][1,1-biphenyl]-3-yl]methyl}morpholine
- Summary of the Application : 1-Bromo-4-(trifluoromethoxy)benzene was used in the synthesis of 4-{[4-[(2-ethylhexyloxy)-6-(4-morpholinylmethyl)-4-trifluoromethyl][1,1-biphenyl]-3-yl]methyl}morpholine .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this application were not detailed in the source .
Application 4: Synthesis of Fluorinated Pesticides
- Summary of the Application : This compound is used in the synthesis of fluorinated pesticides . Fluorine as a substituent in active ingredients plays a significant and increasingly important role .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : Currently, about 15% of the pesticides listed in the 13th edition of the Pesticide Manual contain at least one fluorine atom . The biggest group of fluorinated pesticides are the compounds containing a trifluoromethyl group (mainly at aromatic rings), followed by aromatic compounds containing an isolated fluorine atom (one and more) .
Application 5: Synthesis of Fluorinated Pharmaceuticals
- Summary of the Application : This compound is used in the synthesis of fluorinated pharmaceuticals . About 10% of all marketed pharmaceuticals contain a fluorine atom .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : There has been an enormous increase in the use of fluorine containing compounds for medicinal applications . Even more fluorinated drugs are predicted to be developed in the near future, as fluoro-organic compounds continue to attract attention in the field of chemistry and biochemistry .
Safety And Hazards
“4-Bromo-2-iodo-1-(trifluoromethoxy)benzene” is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P271 (use only outdoors or in a well-ventilated area), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
Propiedades
IUPAC Name |
4-bromo-2-iodo-1-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3IO/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNNUQZUTTXEKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-iodo-1-(trifluoromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



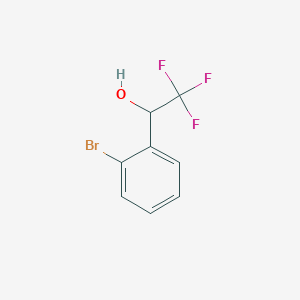
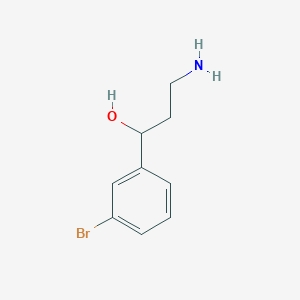
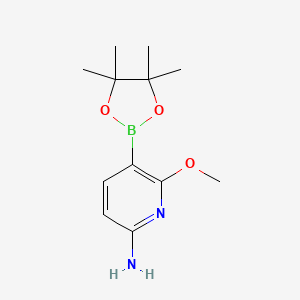
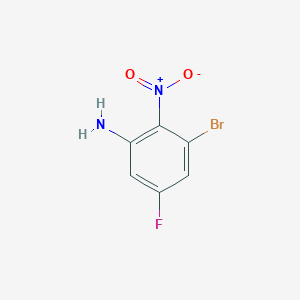
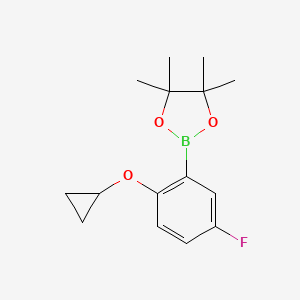
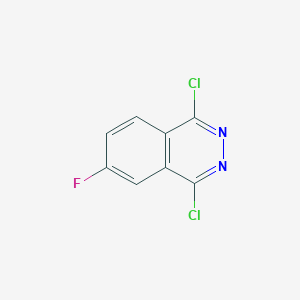
![tert-Butyl 6-formyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1527664.png)
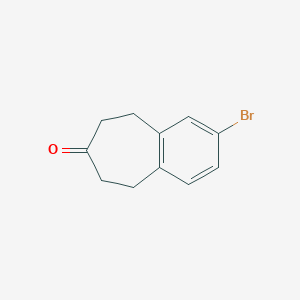
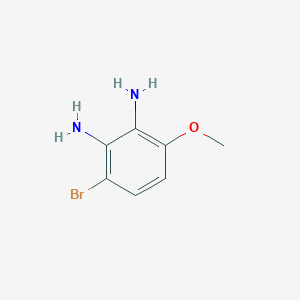
![2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde](/img/structure/B1527668.png)
![(S)-5-tert-Butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B1527671.png)
